Ethyl 3-(benzylamino)-2-methylpropanoate
Overview
Description
Ethyl 3-(benzylamino)-2-methylpropanoate is a chemical compound that has been explored in various synthetic chemistry studies. It is an ester and an amine derivative, which suggests that it could be a versatile intermediate for the synthesis of more complex molecules. The compound has been mentioned in the context of synthesizing a potential proteinase inhibitor, indicating its relevance in medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions where different functional groups are introduced or modified. For instance, ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate was prepared via a Reformatsky reaction, which is a method used to form carbon-carbon bonds in organic chemistry . This suggests that similar strategies could be employed for the synthesis of Ethyl 3-(benzylamino)-2-methylpropanoate, although the specific details of its synthesis are not provided in the data.
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 3-(benzylamino)-2-methylpropanoate has been studied using various spectroscopic methods, including IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction . These techniques provide detailed information about the geometric parameters such as bond lengths and angles, as well as the electronic structure through the analysis of HOMO and LUMO energies. The molecular structure is crucial for understanding the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Compounds with benzylamino groups and ester functionalities are known to participate in a variety of chemical reactions. For example, they can react with carbocyclic and heterocyclic 1,3-diketones to afford substituted pyranones or with naphthols to produce naphthopyran derivatives . These reactions are indicative of the potential transformations that Ethyl 3-(benzylamino)-2-methylpropanoate might undergo, which could be exploited in the synthesis of heterocyclic systems and other complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like Ethyl 3-(benzylamino)-2-methylpropanoate can be inferred from related compounds. For instance, the solvate forms, crystallization behavior, and hydrogen bonding patterns have been studied in similar molecules . These properties are important for the compound's stability, solubility, and reactivity. Additionally, the presence of functional groups such as esters and amines can influence the compound's boiling point, melting point, and polarity.
Scientific Research Applications
Synthesis of Proteinase Inhibitors
Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a variant of ethyl 3-(benzylamino)-2-methylpropanoate, has been used in the synthesis of potential proteinase inhibitors. The compound was prepared through a Reformatsky reaction and coupled with other components to create proteinase inhibitors (Angelastro et al., 1992).
Heterocycle Formation
Ethyl 3-aryl-2-bromopropanoates, closely related to ethyl 3-(benzylamino)-2-methylpropanoate, have been utilized in creating heterocycles such as 5-R-benzyl-2-iminoselenazolidin-4-ones. These compounds are formed through reactions with selenourea, showcasing the versatility of ethyl 3-(benzylamino)-2-methylpropanoate in heterocyclic chemistry (Obushak et al., 2004).
Cyclopropane Derivatives
Research shows that heating certain derivatives of ethyl 3-(benzylamino)-2-methylpropanoate can lead to the formation of cyclopropane derivatives. This application is significant in the field of organic chemistry, particularly in synthesizing novel cyclopropane-containing compounds (Abe & Suehiro, 1982).
Sensing and Removals of Heavy Metals
Ethyl 3-(N-(methylol)acrylamido)-2-methylpropanoate, a related compound, has been incorporated into biocompatible macromolecular luminogens for detecting and removing heavy metals like Fe(III) and Cu(II). These applications demonstrate the potential of ethyl 3-(benzylamino)-2-methylpropanoate derivatives in environmental and analytical chemistry (Dutta et al., 2020).
Biocatalytic Transesterification Reactions
A study focused on the regioselective acylation of primary hydroxyl groups in derivatives of ethyl 3-(benzylamino)-2-methylpropanoate using acid anhydrides. This research highlights the potential of ethyl 3-(benzylamino)-2-methylpropanoate in biocatalytic processes (Kumar et al., 2015).
Safety And Hazards
When handling Ethyl 3-(benzylamino)-2-methylpropanoate, it is recommended to use in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes. It’s also advised to avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
properties
IUPAC Name |
ethyl 3-(benzylamino)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13(15)11(2)9-14-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLWGPSWMIFWRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543703 | |
Record name | Ethyl 3-(benzylamino)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(benzylamino)-2-methylpropanoate | |
CAS RN |
99985-63-4 | |
Record name | Ethyl 3-(benzylamino)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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